2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile
Description
2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile is a chemical compound with the molecular formula C8H6Cl2N2S. It is known for its unique structure, which includes two chlorine atoms, a methyl group, a methylthio group, and a nitrile group attached to a nicotinonitrile core. This compound is used in various scientific research applications due to its distinctive chemical properties .
Properties
IUPAC Name |
2,5-dichloro-4-methyl-6-methylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2S/c1-4-5(3-11)7(10)12-8(13-2)6(4)9/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRILYUBRJRJWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)SC)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile typically involves the chlorination of 4-methyl-6-(methylthio)nicotinonitrile. The reaction is carried out under controlled conditions, often using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile exhibits notable biological activities, particularly in the fields of microbiology and oncology:
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. In vitro studies reveal that it can induce cytotoxicity in several cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells. The observed IC50 values indicate significant antiproliferative effects across these cell lines .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Cytotoxicity Assessment:
A study assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that concentrations as low as 1 µM exhibited considerable toxicity against HepG2 cells. The presence of electron-withdrawing groups enhanced its cytotoxic activity .Cell Line IC50 (µM) HepG2 <1 DU145 <5 MBA-MB-231 <10 -
Mechanism of Action:
Research suggests that this compound may inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism could contribute to its therapeutic effects in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate interactions and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-methyl-6-(methylthio)pyrimidine
- 2,5-Dichloro-4-methyl-6-(methylthio)benzene
- 2,5-Dichloro-4-methyl-6-(methylthio)thiazole
Uniqueness
2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Biological Activity
2,5-Dichloro-4-methyl-6-(methylthio)nicotinonitrile, with the chemical formula C8H7Cl2N2S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with dichloromethyl and methylthio groups, contributing to its unique biological properties. The presence of these functional groups enhances its lipophilicity and potential interactions with various biological targets.
Antimicrobial Properties
Research has indicated that derivatives of nicotinonitrile compounds exhibit antimicrobial activities. For instance, studies have shown that certain nicotinonitrile derivatives can inhibit bacterial growth by interfering with essential metabolic pathways. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is hypothesized based on structural similarities to other bioactive compounds.
Anticancer Activity
Nicotinonitrile derivatives have been investigated for their anticancer properties. A study highlighted that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanisms by which this compound exerts anticancer effects require further investigation but may involve disruption of cell cycle regulation or induction of oxidative stress.
The proposed mechanism of action involves the compound's ability to interact with specific enzymes or receptors within cells. Its structural features allow it to form reversible covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function.
Case Studies
- Inhibition of Enzyme Activity : A study demonstrated that similar compounds could act as enzyme inhibitors by binding to active sites and preventing substrate interaction. While specific data for this compound is limited, its structural analogs suggest a potential for similar inhibitory effects.
- Cell Viability Assays : In vitro assays assessing cell viability in the presence of various concentrations of the compound showed a dose-dependent reduction in cell proliferation, indicating potential cytotoxic effects against certain cancer cell lines.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
